BenchChemオンラインストアへようこそ!

3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

Medicinal chemistry Scaffold diversification Inhibitor design

3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392241-23-5) is a heterocyclic amide featuring a 1,3,4‑thiadiazole core. The 5‑position carries an m‑tolyl group, while the 2‑amino position is acylated with a 3‑chlorobenzoyl moiety.

Molecular Formula C16H12ClN3OS
Molecular Weight 329.8
CAS No. 392241-23-5
Cat. No. B2938047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
CAS392241-23-5
Molecular FormulaC16H12ClN3OS
Molecular Weight329.8
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H12ClN3OS/c1-10-4-2-6-12(8-10)15-19-20-16(22-15)18-14(21)11-5-3-7-13(17)9-11/h2-9H,1H3,(H,18,20,21)
InChIKeyBETSQJXIAIVNDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide – Key Identifiers and Physicochemical Baseline


3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392241-23-5) is a heterocyclic amide featuring a 1,3,4‑thiadiazole core. The 5‑position carries an m‑tolyl group, while the 2‑amino position is acylated with a 3‑chlorobenzoyl moiety. The molecular formula is C₁₆H₁₂ClN₃OS and the molecular weight is 329.8 g·mol⁻¹ . Thiadiazole‑benzamide conjugates are investigated for enzyme inhibition (e.g., acetylcholinesterase, thymidylate synthase) and anticancer activity; however, activity data specific to this regioisomer are not publicly available in peer‑reviewed literature as of mid‑2026. Selection must therefore rely on structural differentiation arguments and the assumption that the 3‑chloro/m‑tolyl substitution pattern confers pharmacological or physicochemical properties distinct from other in‑class analogs.

Why Interchanging 3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide with a Close Analog Risks Invalidating Biological Data


In‑class 1,3,4‑thiadiazole‑2‑yl benzamides cannot be assumed functionally interchangeable because subtle changes in substitution pattern—particularly at the 5‑position of the thiadiazole ring and on the benzamide ring—radically alter target affinity and selectivity. For example, in a 2024 series of AChE inhibitors, moving a fluorine atom from the para to the meta position of the phenyl ring (attached to the thiadiazole) shifted potency by more than two orders of magnitude [1]. Our target compound possesses a unique combination of a 3‑chloro substituent on the benzamide ring and a m‑tolyl group at the thiadiazole 5‑position, a pairing not evaluated in any published structure‑activity relationship (SAR) study. Generic substitution with a 4‑chloro isomer, a 2‑chloro isomer, or a thiadiazole lacking the m‑tolyl group would therefore yield uncalibrated biological outcomes, making procurement of the exact structure essential for reproducibility.

Quantitative Differentiation Ledger for 3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide


Structural Differentiation: Unique 3‑Chloro / 5‑(m‑Tolyl) Pairing vs. Common 1,3,4‑Thiadiazole‑2‑yl Benzamide Scaffolds

The target compound is the only commercial 1,3,4‑thiadiazole‑2‑yl benzamide that simultaneously bears a 3‑chloro group on the benzamide ring and a m‑tolyl substituent at the 5‑position of the thiadiazole. In contrast, the closest commercially available analog, 3‑chloro‑N‑(1,3,4‑thiadiazol‑2‑yl)benzamide, lacks any substituent at the thiadiazole 5‑position, while another analog, 3‑chloro‑N‑[5‑(2‑chlorophenyl)‑1,3,4‑thiadiazol‑2‑yl]benzamide, replaces the methyl group with a chlorine atom on the phenyl ring. No published SAR series has explored the m‑tolyl + 3‑chloro combination, meaning this compound occupies an untested region of chemical space .

Medicinal chemistry Scaffold diversification Inhibitor design

Contextualizing Acetylcholinesterase Inhibitory Potential via In‑Class SAR Data

No direct AChE IC₅₀ value exists for 3‑chloro‑N‑(5‑(m‑tolyl)‑1,3,4‑thiadiazol‑2‑yl)benzamide. However, a 2024 study of closely related 1,3,4‑thiadiazole‑2‑yl benzamides showed that compound 7e—bearing a 3‑fluoro substituent on the phenyl ring attached to the thiadiazole—achieved an IC₅₀ of 1.82 ± 0.6 nM against AChE, while the reference drug donepezil gave an IC₅₀ of 0.6 ± 0.05 µM [1]. The SAR indicated that meta‑halogen substitution on the phenyl ring dramatically increased potency compared to para‑ or ortho‑substituted analogs [1]. Because our target compound places a methyl group (not a halogen) in the meta position of the phenyl ring, its potency is expected to differ from that of the 3‑fluoro lead; however, the class‑level observation that meta‑substituted phenyl rings confer high AChE affinity makes this compound a plausible probe for investigating non‑halogen meta substituent effects.

Neurodegeneration Acetylcholinesterase Alzheimer's disease

Physicochemical Differentiation: Molecular Weight, LogP, and Hydrogen‑Bonding Profile vs. Common Analogs

The molecular weight of 3‑chloro‑N‑(5‑(m‑tolyl)‑1,3,4‑thiadiazol‑2‑yl)benzamide is 329.8 g·mol⁻¹, which places it approximately 90 Da heavier than the simplest analog 3‑chloro‑N‑(1,3,4‑thiadiazol‑2‑yl)benzamide (MW ≈ 239.7 g·mol⁻¹) due to the addition of the m‑tolyl substituent . The calculated LogP (ALOGPS) is estimated at 3.8 ± 0.4, vs. ~2.1 for the unsubstituted analog, indicating significantly higher lipophilicity that may improve blood‑brain barrier penetration but also increase metabolic liability [1]. The compound retains two hydrogen‑bond acceptors (thiadiazole N, amide carbonyl) but loses one hydrogen‑bond donor relative to the free amine precursor, a feature that has been associated with improved passive permeability in thiadiazole‑benzamide series [1].

ADMET Drug-likeness Physicochemical profiling

Synthetic Accessibility and Reproducibility Advantage Over Complex 5‑Substituted Analogs

The target compound can be prepared via a single‑step acylation of commercially available 5‑(m‑tolyl)‑1,3,4‑thiadiazol‑2‑amine with 3‑chlorobenzoyl chloride, offering a straightforward and high‑yielding route (>80% typical for analogous reactions) [1]. In contrast, many biologically validated 5‑substituted thiadiazole‑benzamides require multi‑step sequences (e.g., 5‑trifluoromethyl derivatives require HF‑handling or specialized fluorinating agents) [2]. The accessibility of the m‑tolylamine precursor (catalog price ~$50–150/g) and the simplicity of the coupling step make this compound a cost‑effective scaffold for academic and industrial screening libraries, with batch‑to‑batch reproducibility achievable under standard conditions.

Chemical procurement Synthesis Compound supply

Authoritative Application Scenarios for 3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide Grounded in Quantitative Differentiation


SAR Probe for Meta‑Substituted Phenyl Effects in AChE Inhibitor Series

Groups exploring structure‑activity relationships around the 2024 1,3,4‑thiadiazole AChE inhibitor chemotype [1] can deploy this compound as a “meta‑methyl” probe. Because the lead compound 7e demonstrated that meta‑fluorine substitution yields picomolar potency (IC₅₀ = 1.82 nM), the corresponding meta‑tolyl analog allows systematic deconvolution of electronic vs. steric effects at the meta position. Procurement of this exact compound enables head‑to‑head comparison with the meta‑halogen series using identical assay protocols.

CNS Drug‑Discovery Screening Libraries Requiring Lipophilic Thiadiazole Scaffolds

With a calculated LogP ~3.8 and moderate molecular weight (329.8 Da) [1], this compound falls within the favorable range for blood‑brain barrier permeability (Rule of Thumb: MW < 450, LogP 1–5). Screening cascades targeting neurodegenerative or neuro‑oncological endpoints can incorporate this compound as a lipophilic control or diversity element alongside less lipophilic 1,3,4‑thiadiazole‑2‑yl benzamides. The higher LogP may preferentially drive CNS distribution compared to the simpler 5‑H analog (cLogP ~2.1).

Scalable Synthesis of Thiadiazole‑Benzamide Analogs for In Vivo Pharmacology

The one‑step amide coupling route from commercially available 5‑(m‑tolyl)‑1,3,4‑thiadiazol‑2‑amine [1] enables cost‑effective scale‑up to multi‑gram quantities. Industrial groups performing rodent pharmacokinetic or efficacy studies can select this compound over synthetically complex 5‑substituted analogs (e.g., 5‑CF₃ derivatives), thereby reducing synthesis bottlenecks and ensuring batch‑to‑batch consistency. The straightforward route and high yield (>80%) translate to a lower cost‑per‑gram for compound supply.

Negative Control for Halogen‑Dependent Off‑Target Activity

In target‑based screening programs where halogen bonding (Cl, F) at the meta position of the phenyl ring contributes to target engagement, this compound’s meta‑methyl group can serve as a non‑halogen negative control. Comparing its activity profile against the 3‑chlorophenyl and 3‑fluorophenyl congeners allows deconvolution of halogen‑specific interactions from general hydrophobic packing, a key consideration when optimizing selectivity profiles.

Quote Request

Request a Quote for 3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.